3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide
Description
Historical Development of Aminomethylpyridinone Derivatives
The synthesis of aminomethylpyridinone derivatives emerged in the early 2000s as part of broader efforts to optimize heterocyclic compounds for pharmaceutical applications. Early methodologies, such as those described in the patent WO-2004096772-A1, involved multi-step reactions starting from 2-substituted pyridines and nitroalkanes, followed by catalytic hydrogenation to yield 2-aminomethylpyridine derivatives. These processes were later refined to improve efficiency; for example, TW-200413322-A introduced acid-mediated hydrogenation steps to enhance yields.
A pivotal advancement came with the development of solvent-free synthetic routes, as exemplified by the three-component reaction between enaminones, primary amines, and malononitrile, which streamlined the production of 2-aminopyridine derivatives. This method reduced reaction times and eliminated the need for hazardous solvents, aligning with green chemistry principles. The structural flexibility of the pyridinone core allowed for substitutions at the 3- and 5-positions, enabling the incorporation of bromine and aminomethyl groups, as seen in 3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide.
Position in Contemporary Chemical Research
In modern research, this compound is studied for its dual functional groups: the bromine atom enhances electrophilic reactivity, while the aminomethyl group facilitates hydrogen bonding. Such features make it a candidate for fragment-based drug design, particularly in targeting metal-dependent enzymes or kinase domains. For instance, pyridinone derivatives have been optimized to bind dinuclear metal active sites in viral endonucleases, as demonstrated in studies where N-methylpyridinone analogs showed enhanced inhibitory activity against influenza PA endonuclease.
Recent work has also explored its role as a precursor in synthesizing kinase inhibitors. Modifications to the pyridinone scaffold, such as conjugation with quinazoline or thienopyrimidine moieties, have yielded compounds with potent antiproliferative effects in cancer cell lines. The bromine substituent at the 5-position may further modulate electronic properties, influencing binding affinity to ATP pockets in kinases like Met or MNK.
Significance in Medicinal Chemistry and Drug Discovery
The compound’s significance lies in its versatility as a pharmacophore. Pyridinones are established hydrogen bond donors/acceptors, enabling interactions with biological targets such as G-protein-coupled receptors (GPCRs) or ion channels. For example, Credille et al. demonstrated that pyridinone derivatives targeting influenza endonuclease achieved sub-micromolar inhibition by coordinating Mn²⁺ and Mg²⁺ ions in the enzyme’s active site.
Additionally, the aminomethyl group enhances water solubility, addressing a common limitation of hydrophobic drug candidates. This feature is critical in central nervous system (CNS) therapeutics, where blood-brain barrier penetration is essential. The European patent EP2502909A1 highlights neuroprotective applications of aminopyridine derivatives, suggesting potential utility in neurodegenerative diseases.
Table 1: Key Structural Features and Associated Biological Activities
The integration of these features underscores the compound’s potential in addressing unmet medical needs, particularly in oncology and virology. Ongoing research aims to elucidate its structure-activity relationships (SARs) through systematic substitutions and crystallographic studies.
Properties
IUPAC Name |
3-(aminomethyl)-5-bromo-1H-pyridin-2-one;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.BrH/c7-5-1-4(2-8)6(10)9-3-5;/h1,3H,2,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTSGCDZZTZSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)CN.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide typically involves the bromination of 3-(Aminomethyl)pyridin-2(1H)-one. The reaction is carried out under controlled conditions using hydrobromic acid as the brominating agent. The process involves the following steps:
Bromination: The starting material, 3-(Aminomethyl)pyridin-2(1H)-one, is dissolved in a suitable solvent such as acetic acid.
Addition of Hydrobromic Acid: Hydrobromic acid is added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C.
Stirring and Heating: The reaction mixture is stirred and gradually heated to room temperature, allowing the bromination to proceed.
Isolation and Purification: The product is isolated by filtration and purified through recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The aminomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3-(Aminomethyl)pyridin-2(1H)-one.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The primary product is 3-(Aminomethyl)pyridin-2(1H)-one.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Research indicates that derivatives of 5-bromopyridin-2(1H)-one, including 3-(aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide, exhibit potential as anticancer agents. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that a related compound effectively reduced c-MYC levels in prostate cancer cells, showcasing the potential for targeted cancer therapies using pyridine derivatives .
Neuropharmacology
The compound is also being investigated for its effects on neurotransmitter receptors. Research has highlighted the synthesis of GABAA receptor agonists that include bromopyridine moieties. These compounds were evaluated for their binding affinity and intrinsic activity at different GABA receptor subtypes, suggesting potential applications in treating neurological disorders such as anxiety and epilepsy .
Synthesis of Bioactive Molecules
This compound serves as a versatile building block in the synthesis of various bioactive molecules. Its ability to undergo further chemical modifications allows chemists to create diverse derivatives with enhanced biological activities.
| Compound | Biological Activity | Reference |
|---|---|---|
| 5-Bromo-2(1H)-pyridone | Antimicrobial activity | |
| Imidazo[1,2-a]pyrimidines | Anti-inflammatory properties | |
| GABAA receptor agonists | Modulation of neurotransmission |
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies involving this compound have been crucial in understanding how structural modifications impact biological activity. By systematically varying substituents on the pyridine ring, researchers have identified key structural features that enhance potency and selectivity towards specific biological targets.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, derivatives of 3-(aminomethyl)-5-bromopyridin-2(1H)-one were tested against prostate cancer cell lines. The results indicated significant inhibition of cell growth at concentrations as low as 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .
Case Study 2: Neuroactive Properties
A series of experiments assessed the binding affinity of synthesized derivatives to GABAA receptors using radiolabeled ligands. The most promising compound exhibited an IC50 value of 1.4 µM, indicating strong potential for further development as a therapeutic agent for anxiety disorders .
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide involves its interaction with specific molecular targets. The bromine atom and aminomethyl group facilitate binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate biological pathways, depending on the target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide with structurally related pyridinone derivatives, highlighting substituent positions, molecular properties, and applications.
Key Observations:
Substituent Effects: Bromine at 5-position: Common in all brominated analogs, enabling cross-coupling reactions. Aminomethyl vs. Amino: The aminomethyl group (in the target compound) offers greater versatility in derivatization compared to the amino group in 98786-86-8 . Salt Forms: Hydrobromide salts (e.g., target compound and 1159822-18-0) exhibit enhanced aqueous solubility compared to free bases .
Reactivity and Applications: The target compound’s aminomethyl group is ideal for forming prodrugs or conjugates, whereas azidomethyl analogs (e.g., 1616403-07-6) are suited for click chemistry .
Structural Complexity :
- Compounds with bulky groups (e.g., benzyl in 1616403-07-6 or dual methyl in 1446237-41-7) may face challenges in pharmacokinetics due to increased lipophilicity or steric hindrance .
Research Findings and Trends
- Synthetic Utility: The target compound’s bromine and aminomethyl groups make it a preferred substrate for synthesizing kinase inhibitors or antiviral agents, as evidenced by its widespread availability from global suppliers .
- Purity and Availability: Suppliers like Combi-Blocks offer high-purity (>95%) analogs (e.g., 1159822-18-0), underscoring industrial demand for pyridinone derivatives .
- Emerging Analogs : Fluorinated derivatives (e.g., 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one, CAS 1352152-46-5) are gaining attention for their enhanced metabolic stability .
Biological Activity
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its aminomethyl and bromine substituents, is being investigated for various pharmacological applications, particularly in medicinal chemistry.
Structural Characteristics
- Molecular Formula : C₆H₈BrN₂O
- Molecular Weight : Approximately 206.05 g/mol
- Structure : The compound features a pyridinone ring with an aminomethyl group at the 3-position and a bromine atom at the 5-position.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity . Research indicates that compounds with similar structures often possess antibacterial properties, which may extend to this compound as well.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The aminomethyl group may form hydrogen bonds with enzymes, influencing their activity.
- Receptor Modulation : The compound's structure allows it to potentially modulate receptor functions, impacting signaling pathways involved in cellular responses.
Synthesis and Evaluation
In a study evaluating the synthesis of various pyridine derivatives, this compound was synthesized as part of a broader investigation into the biological activities of pyridine-based compounds. The research highlighted the potential of these derivatives as precursors for drug development due to their diverse biological effects .
Comparative Analysis
The following table summarizes some related compounds and their noted biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide | Antibacterial, Antitumor | |
| 6-(Aminomethyl)pyridin-2(1H)-one hydrobromide | Antimicrobial, Neurological effects | |
| 3-(Aminomethyl)pyridin-2-ol hydrobromide | Enzyme inhibitor |
Future Directions
Further research is essential to elucidate the specific mechanisms through which this compound exerts its biological effects. Investigations should focus on:
- In Vitro Studies : Detailed assays to assess cytotoxicity and mechanism of action against various cancer cell lines.
- In Vivo Studies : Animal models to evaluate therapeutic efficacy and safety profiles.
- Structural Modifications : Exploring analogs to enhance bioactivity or selectivity towards specific biological targets.
Q & A
What are the optimal synthetic routes for 3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide, and how can intermediates like 5-bromopyridin-2(1H)-one be leveraged?
Basic Research Focus:
The synthesis typically starts with 5-bromopyridin-2(1H)-one, which undergoes functionalization at the 3-position. A common approach involves reductive amination or nucleophilic substitution using aminomethylating agents (e.g., hydroxylamine hydrochloride) under basic conditions . For example, hydroxylamine can introduce the aminomethyl group via condensation followed by catalytic hydrogenation (e.g., Pd/C in ethanol) to stabilize the intermediate .
Key Considerations:
- Intermediate Purification: Use column chromatography or recrystallization to isolate intermediates like 5-bromo-3-(hydroxymethyl)pyridin-2(1H)-one, ensuring minimal byproduct formation .
- Acid Stability: Hydrobromic acid is often used in the final step to form the hydrobromide salt, requiring pH control to avoid decomposition .
How can hydrolytic instability in aminomethyl-substituted pyridinones be mitigated during synthesis?
Advanced Research Focus:
Hydrolytic instability, particularly at the aminomethyl-phthalimide linkage (observed in related compounds), can be addressed by:
- Protective Groups: Temporarily masking the aminomethyl group with tert-butoxycarbonyl (Boc) or benzyl groups during synthesis .
- Solvent Optimization: Using anhydrous solvents (e.g., THF or DMF) and inert atmospheres to minimize water exposure .
- Kinetic Studies: Monitor degradation rates via HPLC under varying pH and temperature conditions to identify stable formulation ranges .
What analytical techniques are recommended for confirming purity and structural integrity?
Basic Research Focus:
- HPLC/UV-Vis: Assess purity (>95%) using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .
- NMR (1H/13C): Confirm the pyridinone ring structure (δ ~6.5–7.5 ppm for aromatic protons) and aminomethyl group (δ ~3.0–3.5 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ions ([M+H]+ at m/z 235.98 for C₆H₆BrN₂O) and isotopic patterns consistent with bromine .
How do structural modifications at the 5-bromo and aminomethyl positions influence biological activity?
Advanced Research Focus (SAR):
- 5-Bromo Substitution: Enhances electron-withdrawing effects, stabilizing the pyridinone ring and improving binding to targets like HIV-1 reverse transcriptase (RT). Removal reduces inhibitory activity by >100-fold .
- Aminomethyl Flexibility: Rigid linkers (e.g., ethylene chains) between the pyridinone and pharmacophores (e.g., phthalimide) improve RT inhibition (IC₅₀ ~30 nM), while bulkier groups reduce potency .
- Hydrobromide Salt vs. Free Base: The salt form enhances solubility in aqueous buffers, critical for in vitro assays .
What in vitro assays are suitable for evaluating inhibitory activity against targets like HIV-1 RT?
Methodological Guidance:
- Enzyme Inhibition Assays: Use recombinant HIV-1 RT with poly(rC)-oligo(dG) templates to measure IC₅₀ via radiolabeled dGTP incorporation .
- Selectivity Screening: Test against HIV-2 RT and host polymerases (e.g., DNA Pol γ) to confirm specificity .
- Cell-Based Antiviral Assays: Employ T-cell lines (e.g., H9 cells) infected with HIV-1IIIB, reporting EC₅₀ values and cytotoxicity (CC₅₀) .
What are the key storage and handling protocols to prevent degradation?
Basic Research Focus:
- Storage Conditions: Store at –20°C under argon in amber vials to prevent light- and moisture-induced degradation .
- Reconstitution: Use degassed, deionized water or DMSO (for stock solutions) to minimize oxidative side reactions .
- Stability Monitoring: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .
How can computational modeling guide the design of pyridinone derivatives for neurological targets like EAAT2?
Advanced Research Focus:
- Docking Studies: Use crystal structures of EAAT2 (PDB: 5LLU) to model interactions between the aminomethyl group and allosteric binding pockets .
- MD Simulations: Predict compound stability in lipid bilayers to optimize blood-brain barrier penetration .
- QSAR Models: Correlate substituent electronegativity (e.g., bromine vs. fluorine) with glutamate uptake enhancement .
What mechanistic insights explain the role of pyridinones in modulating excitatory amino acid transporters (EAATs)?
Advanced Research Focus:
- Allosteric Modulation: Pyridinones like 3-(aminomethyl)quinoline-2(1H)-one enhance EAAT2 activity by stabilizing outward-facing conformations, increasing glutamate translocation rates without competing for substrate binding .
- Electrophysiology: Patch-clamp assays in astrocytes confirm hyperpolarization shifts (~20 mV) in transporter currents, supporting non-competitive mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
